1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate
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Overview
Description
1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a hydroxy group, an octanamido group, and a pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the intermediate compound using oxidizing agents such as osmium tetroxide or potassium permanganate.
Amidation Reaction: The octanamido group can be introduced through an amidation reaction between the intermediate hydroxy compound and octanoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Formation of the Pyrrolidinium Ion: The final step involves the quaternization of the pyrrolidine ring with appropriate alkylating agents to form the pyrrolidinium ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated benzodioxin derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidine
- 1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium chloride
Uniqueness
1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate is unique due to the presence of the pyrrolidinium ion, which imparts distinct physicochemical properties such as solubility and stability. This compound’s combination of functional groups also allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O5/c1-2-3-4-5-6-9-22(26)24-19(17-25(28)12-7-8-13-25)23(27)18-10-11-20-21(16-18)30-15-14-29-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCDAWQWJJXTK-AUSIDOKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C[N+]1(CCCC1)[O-])C(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](C[N+]1(CCCC1)[O-])[C@@H](C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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